REACTION_CXSMILES
|
[NH2:1][C:2]1[S:10][C:5]2[CH2:6][NH:7][CH2:8][CH2:9][C:4]=2[C:3]=1[C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI.[C:21](=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O.O>[NH2:1][C:2]1[S:10][C:5]2[CH2:6][N:7]([CH3:21])[CH2:8][CH2:9][C:4]=2[C:3]=1[C:11](=[O:18])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=C(CNCC2)S1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period (TLC control)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was isolated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and petroleum ether solutions
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(CN(CC2)C)S1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |